molecular formula C19H24N2O5S B2997767 1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058740-79-5

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2997767
CAS RN: 2058740-79-5
M. Wt: 392.47
InChI Key: CDNOVWNKACHQQB-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

Research on compounds with a similar structure to "1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" often focuses on their structural analysis. For example, Yang et al. (2008) detailed the conformational analysis of a related compound, highlighting the chair conformation of the fused piperidine ring and the envelope conformation of the pyrrolidine ring, which are essential for understanding the compound's chemical behavior and reactivity (Li-min Yang et al., 2008).

Synthetic Applications and Methodologies

Several studies have been conducted on synthesizing similar structures and exploring their potential applications. For instance, Rumbo et al. (1996) discussed synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, which are relevant to natural and non-natural tropane alkaloids (Antonio Rumbo et al., 1996). This synthesis pathway could be relevant for developing new compounds with the target structure for various applications, including pharmacological ones.

Potential Pharmacological Applications

The synthesis and evaluation of related compounds have shown potential pharmacological applications. For example, Fondjo et al. (2021) synthesized pyrrolidine-2,5-dione derivatives and evaluated their antimicrobial properties, indicating moderate activity against selected bacterial and fungal species (Emmanuel Sopbué Fondjo et al., 2021). This suggests that derivatives of the compound could be explored for their antimicrobial properties.

Enantiospecific Synthesis

The enantiospecific synthesis of related ring systems has been reported, indicating the importance of stereochemistry in the activity of such compounds. Houghton et al. (1993) described the enantioselective synthesis of azabicyclo[2.2.1]heptane derivatives, which could be relevant for synthesizing enantioselective derivatives of "1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" with specific biological activities (P. Houghton et al., 1993).

properties

IUPAC Name

1-[8-(2-methoxy-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-12-3-6-16(26-2)17(9-12)27(24,25)21-13-4-5-14(21)11-15(10-13)20-18(22)7-8-19(20)23/h3,6,9,13-15H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNOVWNKACHQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

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